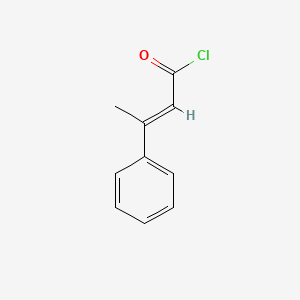
(E)-3-phenylbut-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenylbut-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO It is characterized by a chloro group attached to a butenal chain, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-3-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-2-butenal with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of 1-chloro-3-phenyl-2-butenal often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-phenylbut-2-enoyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-3-phenyl-2-butenal exerts its effects involves interactions with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group provides stability and influences the compound’s reactivity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-3-phenyl-2-propenal: Similar structure but with a different position of the double bond.
3-Phenyl-2-butenal: Lacks the chloro group, affecting its reactivity and applications.
1-Chloro-2-phenyl-2-butenal: Different position of the chloro group, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
(E)-3-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
Clé InChI |
LHHGHDLKIQTTRT-BQYQJAHWSA-N |
SMILES isomérique |
C/C(=C\C(=O)Cl)/C1=CC=CC=C1 |
SMILES canonique |
CC(=CC(=O)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















